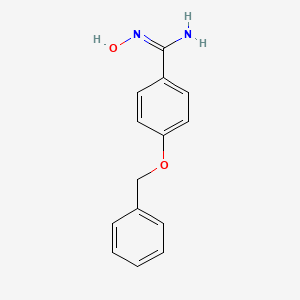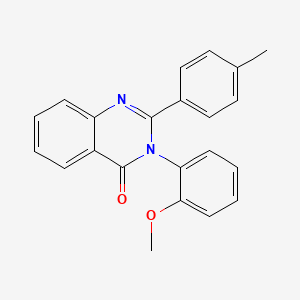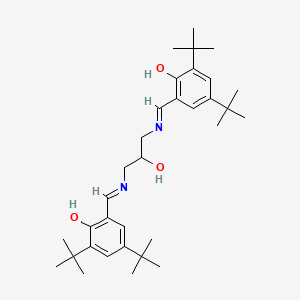
4-(benzyloxy)-N'-hydroxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-N’-hydroxybenzenecarboximidamide is an organic compound characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with a hydroxybenzenecarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N’-hydroxybenzenecarboximidamide typically involves the following steps:
Formation of Benzyloxybenzene: This can be achieved by reacting benzyl alcohol with phenol in the presence of a base such as sodium hydroxide, resulting in the formation of benzyloxybenzene.
Nitration: The benzyloxybenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of Carboximidamide: The amino group is then converted to a carboximidamide group through a reaction with cyanamide under acidic conditions.
Hydroxylation: Finally, the compound is hydroxylated using hydroxylamine to yield 4-(benzyloxy)-N’-hydroxybenzenecarboximidamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like iron powder or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Iron powder in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N’-hydroxybenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The benzyloxy and hydroxybenzenecarboximidamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzenamine: Similar structure but lacks the hydroxybenzenecarboximidamide group.
4-(Benzyloxy)benzoic acid: Contains a carboxylic acid group instead of the hydroxybenzenecarboximidamide group.
4-(Benzyloxy)benzaldehyde: Contains an aldehyde group instead of the hydroxybenzenecarboximidamide group.
Uniqueness
4-(Benzyloxy)-N’-hydroxybenzenecarboximidamide is unique due to the presence of both the benzyloxy and hydroxybenzenecarboximidamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N'-hydroxy-4-phenylmethoxybenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16) |
InChI Key |
QBOOJKVECPVATQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=N\O)/N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874285.png)

![N~2~-{2-[({2-[2-(4-Methoxybenzoyl)hydrazino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B10874287.png)
![12-(3,4-dimethoxyphenyl)-2-[(2,3-dimethylphenoxy)methyl]-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10874295.png)
![3-Allyl-2-(ethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10874304.png)
![4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide](/img/structure/B10874309.png)

![ethyl 2-[[12,12-dimethyl-3-oxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B10874317.png)
![Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate](/img/structure/B10874331.png)

![1-(4-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10874348.png)
![Methyl 5-chloro-3-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10874350.png)
![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B10874355.png)
